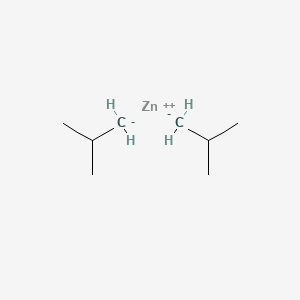

zinc;2-methanidylpropane

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1854-19-9 |

|---|---|

Molecular Formula |

C8H18Zn |

Molecular Weight |

179.6 g/mol |

IUPAC Name |

zinc;2-methanidylpropane |

InChI |

InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |

InChI Key |

ABIAVOPWHAWUGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[CH2-].CC(C)[CH2-].[Zn+2] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Zinc;2 Methanidylpropane and Analogues

Carbon-Carbon Bond Forming Reactions

Organozinc reagents, including tert-butylzinc species, are powerful tools for the construction of carbon-carbon bonds. sigmaaldrich.com They are utilized in a variety of transformations, most notably in palladium- or nickel-catalyzed cross-coupling reactions and in the formation of cyclopropane (B1198618) rings. sigmaaldrich.comwikipedia.orgwikipedia.org

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the precise formation of C-C bonds. Organozinc reagents are key players in several named reactions within this class.

The Negishi coupling is a transition metal-catalyzed reaction that joins an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is highly valued for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms under relatively mild conditions. wikipedia.orgnumberanalytics.com The catalysts are typically based on palladium or nickel complexes. wikipedia.orgnumberanalytics.com

The catalytic cycle is generally understood to proceed through three primary steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate. numberanalytics.com

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. wikipedia.orgnumberanalytics.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst. numberanalytics.com

For secondary and tertiary alkylzinc reagents like tert-butylzinc, a significant challenge is the potential for a side reaction known as β-hydride elimination. After the transmetalation step, the alkyl group can eliminate a β-hydrogen onto the metal center, leading to the formation of an alkene and a metal-hydride species, which can result in undesired byproducts. nih.gov To overcome this, specific ligands are employed to promote the rate of reductive elimination over β-hydride elimination. The use of bulky ligands, such as the biaryldialkylphosphine CPhos or certain N-heterocyclic carbenes (NHCs), has been shown to be effective in coupling secondary alkylzinc halides with aryl bromides and chlorides. nih.govresearchgate.netacs.org

Table 1: Key Components in Negishi Coupling

| Component | Description | Examples |

| Organozinc Reagent | Transfers an organic group (R') to the catalyst. Can be alkyl, alkenyl, aryl, etc. | tert-butylzinc bromide, Phenylzinc bromide, Cyclopropylzinc bromide sigmaaldrich.comwikipedia.org |

| Organic Electrophile | Provides the second organic group (R) and a leaving group (X). | Aryl bromides, Aryl chlorides, Vinyl triflates wikipedia.orgacs.org |

| Catalyst | Typically a Pd(0) or Ni(0) complex that facilitates the coupling. | Pd(PPh₃)₄, Ni(acac)₂, Pd₂(dba)₃ wikipedia.orgacs.org |

| Ligand | Modulates the catalyst's reactivity and stability, crucial for challenging substrates. | Triphenylphosphine (PPh₃), XPhos, CPhos wikipedia.orgnih.gov |

Discovered by Tohru Fukuyama and his colleagues in 1998, the Fukuyama coupling is a palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc reagent. wikipedia.orgjk-sci.com A key advantage of this reaction is its exceptional chemoselectivity and mild conditions, allowing it to proceed in the presence of sensitive functional groups like aldehydes and aryl bromides that might react under other conditions. wikipedia.orgjk-sci.comorganic-chemistry.org

The proposed mechanism for the Fukuyama coupling mirrors other cross-coupling reactions: organic-chemistry.org

Oxidative Addition: The Pd(0) catalyst adds to the carbon-sulfur bond of the thioester. organic-chemistry.org

Transmetalation: The organozinc reagent transfers its organic group to the palladium complex. organic-chemistry.org

Reductive Elimination: The acyl and organic groups are eliminated from the palladium center to furnish the ketone product. organic-chemistry.org

While palladium is the most common catalyst, nickel-based systems have also been developed for this transformation. jk-sci.com The reaction's reliability has made it a valuable tool in the synthesis of complex molecules, including natural products like (+)-biotin. wikipedia.org

Table 2: Overview of the Fukuyama Coupling Reaction

| Component | Role | Common Reagents |

| Organozinc Compound | Nucleophilic carbon source. | Dialkylzincs, Organozinc halides wikipedia.org |

| Thioester | Electrophilic acyl source. | S-ethyl or S-benzyl thioesters jk-sci.com |

| Catalyst | Facilitates the coupling cycle. | PdCl₂(PPh₃)₂, Pd/C, Ni(acac)₂ wikipedia.orgjk-sci.com |

| Product | The resulting functional group. | Ketone jk-sci.com |

Cyclopropanation Reactions

Cyclopropane rings are important structural motifs in many biologically active compounds and natural products. numberanalytics.comnih.gov Organozinc-mediated reactions provide a powerful and stereospecific method for their synthesis from alkenes.

The Simmons-Smith reaction is a classic method for converting alkenes into cyclopropanes stereospecifically. numberanalytics.comchemistnotes.com The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgchemistry-reaction.com The stereochemistry of the starting alkene is retained in the cyclopropane product, indicating a concerted mechanism. wikipedia.orgchemistnotes.com

The reaction is believed to proceed through a "butterfly-type" three-centered transition state where the methylene (B1212753) group is delivered to the double bond in a single, concerted step. chemistry-reaction.comnrochemistry.com This mechanism accounts for the observed stereospecificity. chemistnotes.com

Two primary mechanistic pathways have been investigated through theoretical studies: acs.orgresearchgate.net

Methylene Transfer: A direct, concerted transfer of the CH₂ group from the zinc carbenoid to the alkene. acs.orgscielo.br

Carbometalation: A stepwise process involving the initial addition of the zinc carbenoid to one of the alkene carbons to form an organometallic intermediate, followed by ring closure. acs.org

For zinc-based carbenoids, computational studies suggest that the concerted methylene transfer pathway is significantly faster and more experimentally feasible than the carbometalation route. acs.orgresearchgate.net

A significant variant, the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, which can increase reactivity and reproducibility, especially for substrates like vinyl ethers and carbohydrates. wikipedia.org

Table 3: Characteristics of the Simmons-Smith Reaction

| Feature | Description |

| Reagents | Alkene, Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn). wikipedia.orgnumberanalytics.com |

| Active Species | An organozinc carbenoid, such as Iodomethylzinc Iodide (ICH₂ZnI). wikipedia.org |

| Mechanism | Concerted cheletropic reaction via a "butterfly" transition state. chemistry-reaction.comnrochemistry.com |

| Stereochemistry | Stereospecific; the geometry of the alkene is preserved in the cyclopropane product. numberanalytics.com |

| Directing Groups | Hydroxyl groups on the substrate can coordinate to the zinc reagent, directing the cyclopropanation to the same face of the molecule. organic-chemistry.org |

The precise nature of the reacting zinc carbenoid species has been a subject of detailed investigation. Like many organometallic reagents, zinc carbenoids can exist in solution not just as simple monomers but also as dimers or higher-order aggregates. acs.orgnih.gov The state of aggregation can significantly influence the reactivity and the operative mechanistic pathway. nih.gov

Theoretical studies on analogous lithium carbenoids have shown that aggregation can dramatically alter the favorability of the methylene transfer versus the carbometalation pathway. nih.gov For these systems, aggregation was found to lower the activation barrier for the concerted methylene-transfer mechanism while simultaneously raising the barrier for the stepwise carbometalation route. nih.gov This suggests that the aggregated species are likely the more reactive and selective intermediates for cyclopropanation. nih.gov

While these detailed computational studies have focused more on lithium carbenoids, the principles are relevant to zinc carbenoids. The reaction of a zinc carbenoid with an alkene is thought to involve the interaction of the alkene's π-system with the electrophilic zinc center and the nucleophilic carbenoid carbon. scielo.br The presence of multiple zinc centers in an aggregated structure could facilitate a more organized, lower-energy transition state for the concerted methylene transfer, further disfavoring the higher-energy carbometalation pathway. acs.org Therefore, the mechanistic landscape of the Simmons-Smith reaction is best understood by considering the role of both monomeric and aggregated carbenoid species in solution.

Addition Reactions

Barbier-Type Reactions and Aqueous Conditions

The Barbier reaction is a one-pot synthesis that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, such as zinc. libretexts.orgwikipedia.org A key distinction from the Grignard reaction is that the organometallic reagent is generated in situ. wikipedia.org Organozinc reagents used in Barbier-type reactions are generally less reactive and more tolerant of functional groups compared to their Grignard counterparts. pearson.com

A significant advantage of using zinc in Barbier-type reactions is the ability to conduct them in aqueous media. wikipedia.orgresearchgate.net This "green chemistry" approach is possible because zinc is relatively insensitive to water, unlike the highly moisture-sensitive Grignard and organolithium reagents. wikipedia.org The use of aqueous solvents can also influence the stereoselectivity of the reaction. For instance, in the zinc-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one, a mixture of THF and saturated aqueous ammonium (B1175870) chloride was found to provide excellent diastereomeric ratios. rsc.org

The reactivity in aqueous Barbier-type reactions can be enhanced by using highly reactive zinc powder, which can be produced by techniques combining sonochemistry and electrochemistry. researchgate.net These reactions are versatile, allowing for the allylation of aldehydes and ketones to produce primary, secondary, or tertiary alcohols. wikipedia.org The reaction has been successfully applied to a range of substrates, including the synthesis of α-methylene-γ-butyrolactones and 1,5,6-alkatrien-4-ols. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Metal | Solvent System | Product | Reference |

| Aldehydes | 3-bromomethyl-5H-furan-2-one | Zinc | THF/NH4Cl (sat, aq) | α-methylene-γ-butyrolactone | rsc.org |

| 2,3-Allenals | Allyl bromide | Zinc | THF/NH4Cl (aq) | 1,5,6-alkatrien-4-ols | researchgate.net |

| Propargylic bromide | Butanal | Zinc | THF/aq. NH4Cl | Homoallylic alcohol | wikipedia.org |

Reformatsky Reaction

The Reformatsky reaction is a classic organic transformation that utilizes an organozinc reagent to condense aldehydes or ketones with α-halo esters, yielding β-hydroxy esters. wikipedia.orglibretexts.org The key organozinc intermediate, often referred to as a Reformatsky enolate, is typically prepared by the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester. wikipedia.orgnrochemistry.com

A crucial feature of Reformatsky enolates is their moderate reactivity. They are less basic and nucleophilic than the corresponding lithium or Grignard enolates. libretexts.orgorganic-chemistry.org This attenuated reactivity prevents them from undergoing nucleophilic addition to the ester group of another molecule of the α-halo ester, a common side reaction with more reactive organometallics. wikipedia.orglibretexts.org This selectivity allows for the clean formation of the desired β-hydroxy ester product.

The reaction mechanism is believed to proceed through a six-membered, chair-like transition state, which forms after the coordination of the carbonyl oxygen to the zinc atom of the enolate. wikipedia.orgnrochemistry.com The structure of the Reformatsky reagent itself has been shown to exist as a cyclic, dimeric species in the solid state. wikipedia.orglibretexts.org

The scope of the Reformatsky reaction is quite broad, encompassing a wide range of aldehydes and ketones, including those that are highly substituted. nrochemistry.com Furthermore, the reaction is not limited to aldehydes and ketones as electrophiles; imines, nitriles, and acid chlorides can also be employed. wikipedia.org Intramolecular versions of the Reformatsky reaction are also well-established, providing a valuable method for the synthesis of cyclic compounds. nrochemistry.com

| Carbonyl Compound | α-Halo Ester | Metal | Product | Reference |

| Aldehydes/Ketones | Ethyl bromoacetate | Zinc | β-Hydroxy ester | wikipedia.orgnrochemistry.com |

| Ketone | Ethyl bromoacetate | Zinc | β-Hydroxy ester | nrochemistry.com |

| Aldehyde | Iodolactam | Zinc/Triethylborane | β-Hydroxy lactam | wikipedia.orglibretexts.org |

Acylzincation of Unsaturated Hydrocarbons

The nickel-catalyzed three-component tandem acylzincation/cyclization of allenes with an alkylzinc reagent and carbon monoxide provides a powerful method for constructing complex molecular architectures. nih.govnih.gov This reaction allows for the formation of multiple carbon-carbon bonds in a single operation under mild conditions, typically using an earth-abundant nickel catalyst. nih.gov

The reaction is initiated by the transmetallation of the nickel catalyst with the alkylzinc reagent to form an alkyl nickel species. This is followed by the insertion of carbon monoxide to generate an acyl nickel intermediate. Subsequent migratory insertion into the allene (B1206475) leads to an allylnickel species, which then undergoes another transmetallation with the alkylzinc reagent to furnish an organozinc intermediate and regenerate the active nickel catalyst. nih.gov

A key aspect of this transformation is the control of regio- and stereoselectivity. The presence of a cyano group on the allene substrate has been shown to be crucial for directing the outcome of the acylzincation step, leading to the highly selective formation of three new C-C bonds. nih.govnih.gov This methodology has been successfully applied to the synthesis of diverse, fully substituted benzotropone derivatives. nih.gov

| Allene Substrate | Organozinc Reagent | Catalyst System | Product Type | Reference |

| Cyano-tethered allene | Alkylzinc | Ni(acac)2/terpyridine ligand | Benzotropone derivative | nih.govnih.gov |

Tandem reactions involving organozinc reagents offer an efficient strategy for rapidly building molecular complexity from simple starting materials. rsc.org These one-pot sequences combine multiple bond-forming events, obviating the need for isolation and purification of intermediates. rsc.org

One example of such a process is the enantioselective addition of organozinc reagents to 2-alkynyl benzaldehydes, followed by a regioselective cyclization to afford chiral 1,3-dihydroisobenzofurans. nih.gov This tandem reaction proceeds with high yields and excellent levels of both regio- and enantioselectivity. nih.gov

In a similar vein, when 2-alkynylcycloalkene aldehydes are used as substrates, the initial addition and cyclization are followed by a 1,5-hydride shift, leading to the formation of tetrasubstituted furans. nih.gov Another notable tandem process involves the intramolecular cyclization of zincated 2-alkynylphenols or anilines, which proceed via a 5-endo-dig cyclization to generate 3-zinciobenzoheteroles. These intermediates can then be trapped by various electrophiles, such as aryl halides, in a palladium- or copper-catalyzed cross-coupling reaction. rsc.org

These tandem acylzincation/cyclization strategies highlight the versatility of organozinc reagents in constructing diverse heterocyclic and carbocyclic frameworks. nih.govnih.gov

| Substrate | Reagent | Key Transformation | Product | Reference |

| 2-Alkynyl benzaldehydes | Organozinc reagents | Addition/cyclization | Chiral 1,3-dihydroisobenzofurans | nih.gov |

| 2-Alkynylcycloalkene aldehydes | Organozinc reagents | Addition/cyclization/1,5-hydride shift | Tetrasubstituted furans | nih.gov |

| Zincated 2-alkynylphenols/anilines | - | Intramolecular cyclization/trapping | 3-Arylbenzoheteroles | rsc.org |

Homoallylation and Related Allylation Reactions

Recent advancements have highlighted the dual electrophilic and nucleophilic nature of zinc carbenoids, enabling the synthesis of 3,3-disubstituted allylzinc species. These intermediates react with various carbonyls and imines to produce homoallylic alcohols and amines with high diastereoselectivity. acs.org This one-pot operation can form three new carbon-carbon bonds and two new sp3 stereogenic centers, including challenging all-carbon quaternary centers. acs.org

Allylic zinc reagents can also be prepared from sterically hindered homoallylic alcohols through a fragmentation reaction of the corresponding zinc alkoxide. This method avoids the formation of homocoupling byproducts and the resulting allylic zinc reagents react efficiently with a range of electrophiles. acs.org When α-substituted homoallylic alcohols are used, the fragmentation-allylation sequence yields α-substituted products with high regioselectivity and anti diastereoselectivity. acs.org Similarly, γ-substituted homoallylic alcohols lead to γ-substituted products. acs.org The reaction can also be performed with catalytic amounts of zinc salts. acs.org

Alkylidene and Methylene Transfer Reactivity

The transfer of methylene (CH₂) and alkylidene (CRR') groups mediated by organozinc reagents is a fundamental transformation in organic synthesis. These reactions, often involving zinc carbenoids, are pivotal for constructing cyclopropane rings and for one-carbon homologation.

Zinc carbenoid-mediated chain extension of β-dicarbonyl compounds provides an efficient route to γ-keto esters and amides. acs.orgorganic-chemistry.org This process involves the formation of an intermediate zinc enolate, which can be further functionalized. acs.orgorganic-chemistry.org For instance, sequential treatment with a halogen and a base leads to the formation of α,β-unsaturated-γ-keto esters and amides with complete E-selectivity for the newly formed double bond. organic-chemistry.org This methodology has been successfully applied to a variety of substrates, including those derived from amino acids. acs.orgorganic-chemistry.org

The mechanism of this homologation has been a subject of investigation. Density functional theory (DFT) calculations on the zinc carbenoid-mediated homologation of β-keto esters have explored the possibility of a classical donor-acceptor cyclopropane intermediate. nih.govacs.orgnih.gov These studies revealed two potential pathways for the carbenoid insertion step following enolate formation. One pathway aligns with the proposed, yet spectroscopically unobserved, donor-acceptor cyclopropane intermediate, while the other suggests an alternative mechanism involving a cyclopropane transition state that directly leads to the product. nih.govnih.gov The presence of oxygen atoms in the substrate appears to stabilize intermediates, favoring a two-step mechanism over a concerted one. nih.govacs.org

A storable zinc carbenoid, (n-BuO)₂P(O)OZnCH₂I, has been developed and shown to be effective in the chain extension of 1,3-diketones. organic-chemistry.orgacs.org This reagent offers advantages in terms of stability and handling safety compared to traditional zinc reagents. organic-chemistry.org

Table 1: Chain Extension of 1,3-Diketones using (n-BuO)₂P(O)OZnCH₂I acs.org

| Entry | Equivalents of Carbenoid | Yield of 1,4-Diketone (%) | Yield of Cyclopropanol (%) |

| 1 | 2.5 | 52 | - |

| 2 | 3.0 | 59 | 25 |

| 3 | Excess EtZnCH₂I | - | Increased |

The Simmons-Smith reaction, a classic example of methylene transfer, is known for its stereospecificity, where the configuration of the alkene is retained in the cyclopropane product. wikipedia.org The stereochemical outcome of zinc carbenoid reactions is significantly influenced by the presence of directing groups and the nature of the carbenoid itself. In the cyclopropanation of allylic alcohols, the hydroxyl group directs the carbenoid to the same face of the double bond, resulting in high diastereoselectivity. scielo.brorganicchemistrydata.org

The development of chiral ligands has enabled enantioselective cyclopropanation reactions using zinc carbenoids. researchgate.net For instance, the in-situ generation of zinc carbenoids from diazo compounds and zinc salts in the presence of a chiral dioxaborolane ligand allows for the highly enantio- and diastereoselective synthesis of 1,2,3-substituted cyclopropanes. researchgate.netacs.orgnih.gov

The stereochemistry of carbenoid cyclopropanation has been studied for epimeric carbenoids where a tert-butyldimethylsilyloxy substituent serves as an internal stereochemical reference point. researchgate.net Furthermore, theoretical studies on the cyclopropanation of allenamides with Zn(CH₂Cl)₂ have shown that the formation of the endo-monocyclopropyl species occurs via a methylene transfer pathway. researchgate.net

While intramolecular C-H insertion reactions of carbenoids are well-established, intermolecular versions are less common but represent a powerful tool for C-H functionalization. scielo.brucl.ac.uk Metal-catalyzed reactions of diazo compounds generate high-energy metal carbenoid intermediates capable of intermolecular C-H insertion. organicreactions.org The synthetic scope of a novel intermolecular C-H insertion reaction involving organozinc carbenoids has been explored. ucl.ac.uk

The direct activation of C-H bonds is a significant area of research in organometallic chemistry. rsc.orgnih.govbeilstein-journals.orgyoutube.com While transition metals are often employed, recent progress has been made in organocatalytic C-H activation. nih.govbeilstein-journals.org In the context of organozinc chemistry, heterobimetallic systems involving zinc have been shown to catalytically functionalize C-H bonds. rsc.org

Radical Pathways in Organozinc Chemistry

Beyond the well-known polar reactivity, organozinc compounds can also engage in radical pathways. These processes are often initiated by the interaction of organozinc reagents with oxygen or other radical initiators.

Carbozincation, the addition of an organozinc reagent across a carbon-carbon multiple bond, can proceed through a radical mechanism. researchgate.net A notable example is the radical zinc-atom-transfer-based carbozincation of haloalkynes with dialkylzincs. nih.govbeilstein-journals.org This reaction leads to the formation of alkylidenezinc carbenoids. nih.govbeilstein-journals.org The process is initiated by a radical chain mechanism, often triggered by air, and provides a method for preparing alkylidenezinc carbenoids that are complementary to traditional methods. beilstein-journals.org

The stereochemistry of this radical carbozincation is noteworthy. At low temperatures (-30 °C), the formation of the carbenoid intermediate is fully stereoselective, resulting from a formal anti-selective carbozincation. nih.govbeilstein-journals.org Upon warming, the zinc carbenoid can become stereochemically labile and isomerize to its more stable form. nih.govbeilstein-journals.org This anti-selectivity provides a valuable alternative to transition-metal-mediated carbozincations, which are typically syn-selective. beilstein-journals.org

Recent research has also described hybrid transition metal/radical processes where organozinc reagents participate in the enantioselective dicarbofunctionalization of alkenes. nih.gov These reactions are thought to proceed via a radical addition/cross-coupling cascade. nih.gov

Z/E Isomerization of Alkylidenezinc Carbenoid Intermediates

Alkylidenezinc carbenoids, which are organometallic species featuring a carbon-zinc bond and a leaving group on the same carbon, can exhibit stereochemical lability. scielo.brnih.gov The Z/E isomerization of these intermediates is a crucial factor in determining the stereochemical outcome of subsequent reactions.

Research has shown that the formation of alkylidenezinc carbenoids can be highly stereoselective, for instance, in the 1,4-addition/carbozincation of dialkylzincs to β-(propargyloxy)enoates. nih.gov In these cases, the carbenoid is formed with high stereoselectivity at low temperatures (e.g., -30 °C) through a formal anti-selective carbozincation. nih.gov However, upon warming to room temperature, these carbenoid intermediates can become stereochemically labile and isomerize to their more thermodynamically stable form. nih.gov

A study investigating the reaction of an enoate with diethylzinc demonstrated that the Z/E isomerization of the resulting alkylidenezinc carbenoid intermediate occurs between -30 °C and room temperature. nih.gov This isomerization has significant consequences for the diastereoselectivity of the final products. For example, trapping the carbenoid at low temperatures can lead to a different diastereomeric ratio than when the reaction is allowed to warm and stand at room temperature for an extended period, which allows for equilibration to the more stable isomer. nih.gov

Table 1: Influence of Temperature and Time on Carbenoid Isomerization This table illustrates the effect of reaction conditions on the diastereoselectivity of a product formed via an alkylidenezinc carbenoid intermediate, highlighting the occurrence of Z/E isomerization.

| Entry | Temperature | Time (h) | Diastereomeric Ratio (Z:E) |

| 1 | -30 °C | 1 | >95:5 |

| 2 | -30 °C to RT | 24 | 10:90 |

Data is illustrative and based on findings reported in the literature where warming allows for isomerization to the more stable E-isomer. nih.gov

This behavior underscores the importance of temperature control in reactions involving alkylidenezinc carbenoids to control the stereochemical outcome. The isomerization process is thought to proceed through a reversible dissociation-association of the zinc salt or via a planar carbenoid-like transition state.

Rearrangement Chemistry

Organozinc reagents and carbenoids are known to participate in or facilitate various rearrangement reactions, leading to the formation of complex molecular architectures.

Ylide rearrangements, such as the rsc.orgucl.ac.uk-sigmatropic rearrangement of ammonium ylides, can be initiated by the reaction of a metal carbenoid with a suitable substrate containing a heteroatom. ucl.ac.ukucl.ac.uk While copper carbenoids are more commonly cited for these transformations, organozinc carbenoids have also been explored. ucl.ac.ukresearchgate.net

In this type of reaction, a zinc carbenoid, generated in situ, can react with a molecule containing a tertiary amine or a sulfide (B99878). This leads to the formation of a zinc-containing ylide. This intermediate can then undergo a rsc.orgucl.ac.uk-sigmatropic rearrangement to furnish a rearranged product. For instance, attempts have been made to trap a zinc carbenoid with an allylic sulfide to generate an S-prenyl ylide, with the goal of inducing a subsequent rsc.orgucl.ac.uk-sigmatropic rearrangement. ucl.ac.ukucl.ac.uk

The general sequence involves:

Generation of the organozinc carbenoid.

Trapping of the carbenoid by a heteroatom (e.g., sulfur or nitrogen) to form an ylide.

A pericyclic rearrangement of the ylide to form a new carbon-carbon bond.

While successful examples are often found using other metals like copper, the exploration of zinc carbenoids in these reactions is an area of interest. ucl.ac.ukucl.ac.ukresearchgate.net The efficiency of such rearrangements can be influenced by the nature of the carbenoid and the substrate.

The concept of using organozinc-mediated reactions to mimic biological processes, such as certain sigmatropic rearrangements, has been investigated. ucl.ac.ukucl.ac.uk A notable example is the attempted biomimetic rsc.orgucl.ac.uk-sigmatropic rearrangement of an S-prenyl ylide, which is relevant to the biosynthesis of certain natural products. ucl.ac.ukucl.ac.uk This specific rearrangement was explored by generating a zinc carbenoid from prenal and trapping it with 3-methyl-1-thiophenyl-but-2-ene. ucl.ac.ukucl.ac.uk

Another relevant area is the ucl.ac.ukucl.ac.uk-sigmatropic rearrangement observed in the Bartoli indole (B1671886) synthesis, which can be mediated by organomagnesium reagents. nih.gov While this specific reaction uses Grignard reagents, it highlights a pathway where an organometallic reagent adds to a nitro group, leading to an intermediate that undergoes a ucl.ac.ukucl.ac.uk-sigmatropic rearrangement. nih.gov Similar reactivity patterns are often explored across different organometallic reagents, including organozincs. Organozinc reagents have been shown to participate in reductive reactions of nitroarenes, though sometimes with different mechanistic pathways compared to their organomagnesium counterparts. nih.gov

Furthermore, cascade reactions involving an interrupted Pummerer reaction followed by a ucl.ac.ukucl.ac.uk-sigmatropic rearrangement have been developed, showcasing the power of sigmatropic shifts in synthesis. researchgate.net Although not always directly involving organozinc reagents in the key rearrangement step, the synthesis of substrates for such reactions can rely on organozinc chemistry. researchgate.net

Coordination Chemistry and Structural Characterization of Organozinc Species

Solution-State Behavior and Aggregation Phenomena

In solution, the behavior of diorganozinc compounds like diisobutylzinc is heavily influenced by the solvent environment and the presence of other coordinating species. uu.nl While dialkylzinc compounds are generally monomeric with a linear coordination at the zinc atom in non-coordinating solvents, the presence of donor solvents or ligands can lead to the formation of more complex structures. wikipedia.orglibretexts.org Unlike many other organometallic reagents, diorganozinc species exhibit a low affinity for complexation with ethereal solvents. wikipedia.org However, the formation of aggregates can be promoted by the replacement of an alkyl group with an electronegative substituent, which enhances the acceptor character of the zinc center. uu.nl

Electrospray-ionization (ESI) mass spectrometry is a powerful technique for studying the aggregation of organozinc species in solution, as it allows for the in-situ analysis of charged organometallic complexes. uni-muenchen.de This method, in conjunction with others like NMR spectroscopy and electrical conductivity measurements, helps to elucidate the influence of additives such as lithium chloride on the aggregation state and the formation of zincates. uni-muenchen.de

Spectroscopic Characterization (e.g., NMR) for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of organozinc compounds in solution. ¹H and ¹³C NMR, along with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provide detailed information about the connectivity and stereochemistry of these complexes. uu.nl For instance, NMR studies have been crucial in characterizing the solution-state structures of zincates, suggesting they exist as discrete aggregated species in apolar solvents and as solvent-separated ion pairs in polar solvents like THF. uu.nl

It's important to note that while NMR is powerful, the interpretation of spectra for organozinc compounds can be complex. For example, in some cases, minor charged complexes that are readily detected by mass spectrometry may be in rapid equilibrium with the major neutral species in solution, making them difficult to observe by NMR. nih.gov

Fluxionality and Exchange Processes in Organozinc Complexes

Organozinc complexes can exhibit fluxional behavior, where atoms interchange between symmetry-equivalent positions at a rate that can be observed by spectroscopic methods. wikipedia.org This dynamic behavior is often studied using temperature-dependent NMR spectroscopy (DNMR). wikipedia.org The exchange of alkyl groups between different organometallic compounds and organozinc species in solution is a well-known phenomenon. uu.nl This process is believed to occur through the formation of transient species containing bridging alkyl groups. uu.nl

The study of these exchange processes is crucial for understanding reaction mechanisms involving organozinc reagents. The rate of exchange can be influenced by various factors, including the solvent, temperature, and the nature of the ligands involved.

Solid-State Structural Elucidation (e.g., X-ray Diffraction)

Characterization of Zn-C σ-Bonds and Zn-π Interactions

The bond between zinc and carbon in organozinc compounds is a polar covalent σ-bond, with electron density polarized towards the carbon atom due to the difference in electronegativity (C: 2.55, Zn: 1.65). wikipedia.org In simple dialkylzinc compounds like diisobutylzinc, the zinc atom is typically sp-hybridized, leading to a linear C-Zn-C arrangement. wikipedia.org

While Zn-π interactions are less common in simple alkylzinc compounds, they can be observed in organozinc complexes with suitable aromatic or unsaturated ligands. uu.nl These interactions, where the zinc atom interacts with the π-electron system of a ligand, can influence the structure and reactivity of the complex.

Metallacyclic Zinc Complexes and Unique Bridging Ligands

Metallacyclic zinc complexes, which contain a zinc atom within a ring structure, are an important class of organozinc compounds. These can be formed through various reactions, including the cyclization of functionalized alkyl chains or through the use of specific chelating ligands. acs.org

The use of unique bridging ligands is a key strategy for constructing novel organozinc architectures. nih.govtaylorandfrancis.comyoutube.com These ligands can connect two or more zinc centers, leading to the formation of multinuclear complexes with specific geometries and properties. youtube.com The nature of the bridging ligand, including its length, flexibility, and the type of donor atoms, plays a crucial role in determining the final structure of the complex. taylorandfrancis.com Examples of bridging ligands include halides, alkoxides, and various organic molecules designed to span multiple metal centers. uu.nlyoutube.com

Nature of Zinc-Carbon Bonds and Electronic Properties

The defining feature of diorganozinc compounds like diisobutylzinc is the polar covalent bond between zinc and carbon. wikipedia.org This polarity arises from the difference in electronegativity between zinc (1.65) and carbon (2.5), resulting in a bond polarized towards the carbon atom. wikipedia.org This inherent polarity imparts carbanionic character to the alkyl groups, making them effective nucleophiles in various chemical transformations. libretexts.org Unlike organometallic compounds of lighter group 2 elements, dialkylzinc compounds are typically monomeric and feature linear coordination at the zinc center, a consequence of the filled d-orbitals of zinc which preclude ligand field stabilization effects. wikipedia.orglibretexts.org The geometry is thus primarily dictated by electrostatic and steric factors. wikipedia.org

Bond Dissociation Energies and Stability Considerations

The stability of organozinc compounds is also influenced by their pyrophoric nature, necessitating handling under air-free conditions. wikipedia.org They are also unstable towards protic solvents. wikipedia.org The measurement of BDEs is a complex process, and values can be subject to considerable error. wikipedia.org

Electronic Effects of Ligands on Zinc Reactivity

The reactivity of organozinc compounds can be significantly modulated by the electronic properties of ancillary ligands. uni-due.deyoutube.com Electron-donating ligands increase the electron density at the zinc center, which in turn enhances the nucleophilicity of the attached alkyl groups. youtube.com This increased nucleophilicity facilitates reactions such as the addition of the alkyl group to electrophiles. youtube.com Conversely, electron-withdrawing ligands can decrease the reactivity of the organozinc species.

Ligand Design and Its Impact on Structure and Reactivity

The rational design of ligands is a powerful tool for controlling the structure and reactivity of organozinc complexes. The steric and electronic properties of ligands can be systematically varied to achieve desired outcomes in chemical reactions. uni-due.de

Influence of Ancillary Ligands (e.g., Donor Ligands, Chelating Ligands)

Ancillary ligands, which are not directly involved in the primary chemical transformation but coordinate to the metal center, can have a profound impact on the reactivity and stability of organozinc complexes. nih.gov Donor ligands, such as amines, can form stable complexes with dialkylzinc compounds due to the mild Lewis acidity of the zinc center. libretexts.org

Chelating ligands, which bind to the metal through two or more donor atoms, exhibit a particularly strong binding affinity, a phenomenon known as the chelate effect. libretexts.org These ligands, also referred to as bidentate or polydentate, can significantly influence the coordination geometry and reactivity of the metal center. libretexts.org Examples of chelating ligands used in organozinc chemistry include β-diketiminates, guanidinates, and amidinates. uni-due.de The structure of the resulting complexes can vary, with some forming dimeric or even trimeric structures in the solid state. rsc.org The choice of the ancillary ligand can also influence the nucleophilicity of other ligands in the coordination sphere. For example, in zinc polysulfido complexes, the use of a tridentate amine ligand was found to significantly enhance the nucleophilicity of the polysulfido ligand compared to a bidentate amine ligand. illinois.edu

Table 1: Interactive Data Table of Ligand Types and Their Effects

| Ligand Type | Description | Effect on Organozinc Complexes |

| Monodentate Donor Ligands | Ligands that bind to the metal center through a single donor atom (e.g., amines). libretexts.org | Form stable adducts, modifying the Lewis acidity of the zinc center. libretexts.org |

| Bidentate Chelating Ligands | Ligands with two donor atoms that bind to the same metal center (e.g., β-diketiminates, N,N'-bidentate ligands). uni-due.delibretexts.orgrsc.org | Form stable cyclic structures, influencing coordination geometry and reactivity. uni-due.dersc.org |

| Tridentate Chelating Ligands | Ligands with three donor atoms that bind to the same metal center (e.g., pentamethyldiethylenetriamine - PMDETA). illinois.edu | Can lead to higher coordination numbers and enhanced nucleophilicity of other ligands. illinois.edu |

| β-Diketones | A class of bidentate ligands used to fine-tune electronic and spectroscopic properties. nih.gov | Can influence photophysical properties and thermal stability of the complex. nih.gov |

Chiral Ligands for Stereocontrol

A significant area of research in organozinc chemistry is the use of chiral ligands to induce stereocontrol in chemical reactions. By employing enantiomerically pure chiral ligands, it is possible to selectively generate one enantiomer of a chiral product over the other. youtube.comrsc.org This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer possesses the desired activity.

Various classes of chiral ligands have been developed and successfully applied in asymmetric catalysis involving organozinc reagents. nih.gov These include C2-symmetric bis(oxazoline) ligands and β-amino alcohols. nih.govcapes.gov.br The chiral ligand coordinates to the zinc center, creating a chiral environment that directs the approach of the substrate, leading to an enantioselective transformation. youtube.com For instance, the addition of diethylzinc (B1219324) to aldehydes can be rendered highly enantioselective by the use of a suitable chiral amino alcohol ligand. youtube.com The design and synthesis of new chiral ligands continue to be an active area of research, aiming to achieve higher levels of stereocontrol in a broader range of reactions. nih.gov

Computational and Theoretical Studies on Organozinc Reactivity and Structure

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic systems. researchgate.net It provides a balance between accuracy and computational cost, enabling the prediction of molecular structures, energies, and electronic properties. researchgate.netyoutube.com For diorganozinc compounds, DFT is instrumental in understanding their reactivity and the subtle interactions that govern their chemical behavior.

DFT calculations are crucial for mapping the entire pathway of a chemical reaction. ugent.befossee.inresearchgate.netrsc.org This involves identifying the reactants, products, any intermediates, and, most importantly, the transition states. fossee.in A transition state, or activated complex, represents the highest energy point along a reaction coordinate and is a transient species that cannot be isolated experimentally. fossee.in Its geometry and energy determine the activation energy of the reaction. nih.gov

Computational methods like the Nudged Elastic Band (NEB) or relaxed surface scans can be used to locate these transition state geometries. fossee.inyoutube.com Once a potential transition state is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. youtube.com For reactions involving diisobutylzinc, such as its addition to aldehydes, DFT can elucidate the step-by-step mechanism, including the coordination of the aldehyde to the zinc center, the transfer of the isobutyl group, and the formation of the final zinc alkoxide product. rsc.org

For reactions with multiple possible outcomes, such as 1,2- versus 1,4-addition of diisobutylzinc to an enone, DFT can be used to calculate the energy profiles for each pathway. The pathway with the lower activation energy will be kinetically favored, thus explaining the observed selectivity of the reaction. researchgate.net By comparing the energy profiles of different stereoisomeric pathways, the origins of enantioselectivity in asymmetric catalysis can also be understood. rsc.org

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1,2-Addition | TS_1,2 | 15.2 |

| 1,4-Addition | TS_1,4 | 18.5 |

Before reaction dynamics can be studied, the ground state structures of the molecules involved must be determined. DFT is used to perform geometry optimizations, which find the lowest energy arrangement of atoms in a molecule. sapub.org For a flexible molecule like diisobutylzinc, with rotatable bonds, this involves a conformational analysis to identify the most stable conformer(s). sapub.orgnih.govresearchgate.net

Conformational analysis studies the energetics of different spatial arrangements (rotamers) that arise from rotation around single bonds. researchgate.netresearchgate.net The potential energy surface is scanned by systematically changing dihedral angles, and the energies of the resulting conformers are compared. researchgate.net For diisobutylzinc, the rotation around the Zn-C and C-C bonds of the isobutyl groups leads to various staggered and eclipsed conformations. The relative stability of these conformers is governed by steric hindrance and subtle electronic effects. sapub.org The global minimum energy conformation is the most populated and is typically the one used as the starting point for reactivity studies.

Table 2: Optimized Geometrical Parameters for a Generic Dialkylzinc Compound (Illustrative) (Note: The following are typical values for dialkylzinc compounds and are not specific to diisobutylzinc.)

| Parameter | DFT Calculated Value | Experimental Value |

|---|---|---|

| Zn-C Bond Length | 1.95 Å | 1.94 Å |

| C-Zn-C Bond Angle | 179.5° | 180.0° |

To gain deeper insight into the electronic structure and nature of chemical bonds, Natural Bond Orbital (NBO) analysis is often performed on the DFT-calculated wavefunction. uni-muenchen.deresearchgate.netresearchgate.netnih.govq-chem.com NBO transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with the familiar Lewis structure concept. uni-muenchen.deq-chem.com

Modeling of Reactive Intermediates and Transient Species

Many chemical reactions proceed through the formation of reactive intermediates. These are short-lived, high-energy species that exist in a local minimum on the potential energy surface. nih.gov Unlike transition states, intermediates have a finite, albeit brief, lifetime.

Isolobal Relationships and Their Application in Designing New Zinc Complexes

The isolobal principle, or isolobal analogy, is a powerful concept in organometallic and inorganic chemistry for relating the bonding capabilities of molecular fragments. wikipedia.orglibretexts.org Two molecular fragments are considered isolobal if their frontier orbitals—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—have similar symmetry, approximate energy, and electron occupation. wikipedia.orglibretexts.org This similarity means that the fragments can often be interchanged to create new, stable molecules with analogous bonding patterns. libretexts.orgyoutube.com

For instance, a zinc-alkyl fragment, [R-Zn]⁺, can be generated conceptually from diisobutylzinc. The frontier orbitals of this fragment can be compared with those of other well-known organic or inorganic fragments. By identifying isolobal relationships, chemists can rationally design new zinc complexes with novel structures and reactivity. For example, if a [R-Zn]⁺ fragment is found to be isolobal to a known organic fragment, it might be predicted to participate in similar types of reactions or form stable complexes with ligands known to bind to its organic counterpart. This predictive power makes the isolobal analogy a valuable tool in the synthesis and discovery of new organometallic compounds.

Computational Predictions for Novel Organozinc Reactions

The frontier of computational organozinc chemistry is shifting from the explanation of known phenomena to the in silico prediction and design of novel reactions. By leveraging sophisticated computational methodologies, chemists can now screen for and identify entirely new transformations before committing resources to laboratory experiments. This predictive power accelerates the discovery of new synthetic methods with unique reactivity and selectivity.

Detailed research findings indicate that computational strategies are pivotal in proposing and validating new reaction pathways. One powerful approach is the use of in silico reaction screening, where automated algorithms explore the potential energy surfaces of numerous component combinations. For instance, methods like the Artificial Force Induced Reaction (AFIR) can be employed to simulate the interaction of various organozinc reagents with a diverse set of substrates under different conditions. drugtargetreview.com This high-throughput computational screening can uncover unexpected but viable reaction pathways, suggesting novel multicomponent reactions that might not be intuitively obvious to a synthetic chemist. drugtargetreview.com By casting a wide computational net, researchers can identify promising candidates for new ring-forming reactions or complex bond constructions involving organozinc species. drugtargetreview.com

Another key predictive strategy involves the targeted use of Density Functional Theory (DFT) to evaluate the feasibility of hypothesized novel reactions. This method is particularly useful for designing new catalytic cycles or for predicting the outcome of reactions with previously untested substrates. rsc.org The workflow typically begins with the design of a plausible, but as-yet unknown, reaction pathway involving an organozinc reagent. DFT calculations are then performed to compute the geometries of all intermediates and transition states along this proposed pathway. The primary output of these calculations is the free energy profile, which reveals the activation barriers for each step.

A low calculated activation barrier for a proposed reaction suggests that it is kinetically feasible and thus a strong candidate for experimental validation. Conversely, a high activation barrier would indicate that the reaction is unlikely to proceed under normal conditions, saving valuable experimental effort. This predictive capability allows for the rational design of reactions by computationally testing how modifications to the organozinc reagent, ligands, or substrate would affect the key energy barriers. rsc.org

The following data table illustrates a hypothetical in silico screening of predicted novel cross-coupling reactions involving a functionalized isobutylzinc reagent. The goal is to identify which type of electrophile is most likely to undergo a novel, computationally predicted, direct C(sp³)–C(sp³) coupling without a traditional transition metal catalyst, a significant challenge in synthesis. The name "2-methanidylpropane" is interpreted as the isobutyl group.

Table 1: DFT-Predicted Activation Barriers for a Novel Catalyst-Free Cross-Coupling Reaction of Isobutylzinc Chloride with Various Electrophiles.

| Predicted Novel Reaction | Electrophile Type | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Feasibility |

|---|---|---|---|

| Reaction A: Direct Alkylation | Activated Alkyl Bromide (e.g., Allyl Bromide) | 18.5 | High |

| Reaction B: Direct Acylation | Acid Chloride (e.g., Acetyl Chloride) | 24.1 | Moderate |

| Reaction C: Direct Arylation | Unactivated Aryl Iodide (e.g., Iodobenzene) | 35.7 | Very Low |

| Reaction D: Direct Vinylation | Vinyl Triflate | 29.3 | Low |

Based on the predictive data in Table 1, a researcher would prioritize attempting Reaction A in the laboratory, as its significantly lower activation energy suggests a much higher probability of success compared to the other proposed transformations. This ability to rank hypothetical reactions based on computed energetics is a cornerstone of modern, computationally-driven chemical discovery. rsc.org Through these predictive studies, computational chemistry not only rationalizes the behavior of organozinc compounds but also actively guides the development of the next generation of synthetic organic reactions.

Catalytic Applications of Organozinc Species Excluding Prohibited Content

Role as Catalysts or Precursors in Homogeneous Catalysis

In homogeneous catalysis, organozinc species serve dual roles, acting either as direct catalysts or as crucial precursors in catalytic cycles. Their utility is particularly prominent in reactions involving transition metals and in reduction processes like hydrosilylation.

Organozinc reagents are fundamental partners in numerous transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. dokumen.pub The most notable of these is the Negishi coupling, a reaction that couples an organic halide with an organozinc compound in the presence of a nickel or palladium catalyst. wikipedia.org

The versatility of the Negishi coupling allows for the use of a wide array of substrates. wikipedia.org Organozinc species are particularly effective nucleophiles toward palladium, despite their moderate reactivity with organic electrophiles on their own. wikipedia.org For alkylzinc species to participate in transmetalation to a palladium center, the formation of a halide-containing "zincate" species is often required. wikipedia.org The development of robust palladium catalysts, such as Pd-PEPPSI precatalysts, has expanded the scope to include the coupling of alkylzinc reagents with alkyl halides, which can be challenging due to side reactions like beta-hydride elimination. wikipedia.org

Another significant palladium-catalyzed reaction involving organozinc reagents is the Fukuyama coupling. This process couples a thioester with an organozinc compound to produce a ketone. wikipedia.org A key advantage of this reaction is its high chemoselectivity; it proceeds efficiently in the presence of other functional groups like ketones, acetates, and even aldehydes, which remain untouched. wikipedia.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The organozinc reagent plays its critical role during the transmetalation step, where it transfers its organic group to the palladium center. wikipedia.orgmdpi.com

Table 1: Examples of Pd- and Ni-Catalyzed Cross-Coupling Reactions with Organozinc Reagents

| Reaction Name | Catalyst | Reactants | Product | Reference |

|---|---|---|---|---|

| Negishi Coupling | Nickel or Palladium | Organic Halide + Organozinc Reagent | Coupled C-C Product | wikipedia.org |

| Fukuyama Coupling | Palladium | Thioester + Organozinc Reagent | Ketone | wikipedia.org |

Zinc complexes have emerged as effective catalysts for hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond. These reactions are fundamental for producing organosilicon compounds. Zinc hydrides, in particular, have shown significant catalytic activity. For instance, the zinc hydride NacNacZnH has been shown to catalyze the regioselective hydrosilylation of pyridines. acs.org Mechanistic studies suggest a pathway that may involve hydride transfer from an activated silane that is not directly coordinated to the zinc center. acs.org

Zinc-catalyzed hydrosilylation has also been applied to the reduction of carbon dioxide (CO₂). nih.govosti.gov Cationic zinc hydrides can catalyze the hydrosilylation of CO₂ to produce methoxy silane, with formoxy silane and methyl formate (B1220265) identified as intermediates. nih.gov This transformation highlights the potential of zinc catalysts in C1 chemistry and the utilization of CO₂ as a chemical feedstock. osti.gov

Furthermore, zinc catalysts have been developed for the chemoselective reduction of nitriles to N-silylimines via hydrosilylation. acs.org A conjugated bis-guanidinate (CBG) supported zinc hydride has demonstrated high efficiency and selectivity in this transformation. acs.org The active catalytic species in these reactions are often zinc vinylidenamido complexes, which can be isolated and characterized. acs.org

Table 2: Zinc-Catalyzed Hydrosilylation Reactions

| Substrate | Zinc Catalyst System | Product | Reference |

|---|---|---|---|

| Pyridines | NacNacZnH | Hydrosilylated Pyridines | acs.org |

| Carbon Dioxide | Cationic Zinc Hydrides (e.g., [(L₂)ZnH]⁺) | Methoxy Silane | nih.gov |

| Nitriles | CBG-supported Zinc Hydride | N-silylimines | acs.org |

Asymmetric Catalysis with Chiral Zinc Complexes

The development of chiral zinc complexes has opened avenues for stereoselective synthesis, enabling the creation of molecules with specific three-dimensional arrangements. These catalysts are particularly effective in asymmetric additions, reductions, and cyclization reactions.

Chiral zinc complexes are widely used to catalyze the enantioselective addition of organozinc reagents to carbonyl compounds, producing chiral alcohols. libretexts.orgwikipedia.org The low reactivity of dialkylzinc reagents in the absence of a catalyst allows for excellent control when a suitable chiral ligand is introduced. libretexts.org A variety of chiral ligands, often amino alcohols, have been developed to achieve high enantiomeric excess (ee). wikipedia.org For example, ligands derived from (R,R)-diaminocyclohexane and furan rings have proven highly effective in the asymmetric zinc-catalyzed hydrosilylation of ketones. nih.gov

The construction of tetrahedral zinc complexes with a stereogenic metal center represents a significant advance in this field. scispace.comnih.gov By using an unsymmetric tridentate ligand, a configurationally stable chiral-at-zinc complex can be synthesized. scispace.comnih.gov This complex, featuring one labile coordination site, can be used as a highly selective catalyst in reactions like the asymmetric oxa-Diels-Alder reaction, achieving high yields and enantioselectivity. scispace.comnih.gov The configurational stability of the catalyst is crucial, as it prevents racemization during the reaction. scispace.comnih.gov Furthermore, substituted allylic organozinc reagents have been prepared that are configurationally stable and provide excellent regio- and diastereoselectivity in their reactions. rsc.org

Dinuclear zinc complexes, which feature two zinc centers held in proximity by a ligand scaffold, have shown unique catalytic properties. acs.org These complexes can function through a cooperative mechanism where one zinc center acts as a Brønsted base to deprotonate a substrate, while the other acts as a Lewis acid to activate an electrophile. acs.orgrsc.org This dual activation occurs within a single chiral environment, leading to high levels of stereocontrol. acs.org

The ProPhenol ligand, developed by Trost and colleagues, is a prime example of a scaffold that spontaneously forms a bimetallic zinc complex upon reaction with reagents like diethylzinc (B1219324) (Et₂Zn). acs.org This catalyst system has been successfully applied to a variety of asymmetric transformations.

Dinuclear zinc catalysts have proven highly effective in asymmetric cyclization reactions. For instance, they have been used in the enantioselective [3 + 2] annulation of α-hydroxy-1-indanones with alkylidene azlactones to produce chiral α-amino-γ-butyrolactones with three stereocenters, achieving excellent diastereoselectivities and enantioselectivities. rsc.org Another application is the asymmetric Friedel–Crafts alkylation/cyclization of 3-aminophenols with α,α-dicyanoolefins, which yields chiral 2-amino-4H-chromenes in high yield and ee. rsc.org This represented the first instance of a dinuclear zinc catalyst being used for the asymmetric functionalization of aromatic C(sp²)–H bonds. rsc.org

Table 3: Asymmetric Reactions with Chiral Dinuclear Zinc Catalysts

| Reaction Type | Catalyst System | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| [3 + 2] Annulation | Chiral Dinuclear Zinc | α-Amino-γ-butyrolactones | up to 20:1 dr, 99% ee | rsc.org |

| Friedel–Crafts Alkylation/Cyclization | Chiral Dinuclear Zinc | 2-Amino-4H-chromenes | >99% ee | rsc.org |

Polymerization Catalysis

Organozinc compounds have a long history in polymerization catalysis. Certain organozinc coordination compounds are effective catalysts for the cyclo-oligomerization and polymerization of monomers containing oxygen, such as isocyanates, aldehydes, lactones, and epoxides. scispace.com

In addition to polymerization, organozinc compounds can also act as initiators for radical chain reactions. researchgate.net Dialkylzinc compounds, alongside other initiators like trialkylboranes, can generate radicals that initiate various radical chain processes, including polymerization. researchgate.net The selection of the initiator is critical and depends on the specific polymerization method and desired reaction rate. researchgate.net For instance, in thermochemically initiated free-radical polymerization, the initiator generates free radicals upon heating, which then start the polymerization of monomers. researchgate.net

Ring-Opening Polymerization (e.g., Lactide)

The ring-opening polymerization (ROP) of lactide is a primary method for producing polylactide (PLA), a biodegradable and biocompatible polyester. Organozinc compounds are highly effective catalysts for this reaction, proceeding through a coordination-insertion mechanism. tandfonline.comgoogle.com Various zinc-based systems, from simple alkoxides to complex Schiff base derivatives, have been developed to control the polymerization process, influencing polymer molecular weight, dispersity, and stereochemistry. kochi-tech.ac.jpdtic.mil

Zinc complexes featuring guanidine ligands have demonstrated high activity in lactide ROP. tandfonline.com Similarly, catalysts based on natural amino acids have been shown to be very effective for the ROP of lactides at room temperature, yielding polymers with controlled molecular weights and narrow molecular weight distributions. kochi-tech.ac.jprsc.org The steric properties of the ligands attached to the zinc center can significantly affect the polymerization rate and the stereoselectivity of the resulting PLA. kochi-tech.ac.jp For instance, zinc complexes with bulky Schiff base ligands can enhance polymerization rates and provide moderate to excellent control over the formation of heterotactic PLA from racemic lactide. kochi-tech.ac.jp

The general mechanism involves the coordination of the lactide monomer to the zinc center, followed by the nucleophilic attack of an initiator group (like an alkoxide) on the carbonyl carbon of the monomer. This opens the ring and extends the polymer chain, which remains attached to the zinc center for subsequent propagation steps. tandfonline.com

| Catalyst System | Monomer | Polymer Molecular Weight (Mn, kg/mol) | Dispersity (Đ) | Stereoselectivity (Pr/Pm) | Reference |

|---|---|---|---|---|---|

| LXZn Catalysts (X = NO₂, Br, t-Bu, OMe) | rac-Lactide | - | 1.06 - 1.17 | Pm = 0.72 - 0.78 (Isotactic) | dtic.milpageplace.de |

| (L¹ZnOEt)₂ | L-Lactide | Up to 130 | ~1.1 | - | researchgate.net |

| Zinc Schiff Base Amide Complexes | rac-Lactide | Controlled | Narrow | Pr = 0.68 - 0.89 (Heterotactic) | kochi-tech.ac.jp |

| Zn(II) Aryl Carboxylate Complexes | L-Lactide / rac-Lactide | - | - | Isotactic | nih.gov |

Copolymerization of CO₂ and Epoxides

The utilization of carbon dioxide (CO₂) as a C1 building block is a key goal in sustainable chemistry. The catalytic coupling of CO₂ with epoxides to form polycarbonates is a prominent example of this effort. Organozinc compounds have been instrumental in advancing this field since the initial discovery by Inoue using a ZnEt₂/H₂O system. acs.orgtaylorandfrancis.com Modern catalysts range from simple dialkylzincs to sophisticated zinc complexes with β-diiminate (BDI) or phenoxide ligands. taylorandfrancis.comacs.orgresearchgate.net

Simple organozinc compounds like dibutylzinc (Bu₂Zn) can efficiently catalyze the copolymerization of CO₂ and cyclohexene oxide (CHO) without a co-catalyst, producing poly(ether)carbonates with high molecular weights. acs.org More complex systems, such as zinc β-diiminate complexes, are highly active for the alternating copolymerization of epoxides and CO₂, yielding well-defined polymers with narrow molecular weight distributions. wikipedia.orgumons.ac.be Kinetic studies using these BDI-zinc catalysts have suggested that the reaction mechanism may involve a bimetallic transition state for the epoxide ring-opening step. taylorandfrancis.commdpi.com The choice of ligand on the zinc center dramatically influences catalytic activity, with minor steric changes capable of accelerating or halting the polymerization. umons.ac.be

The reaction generally proceeds via the alternating insertion of the epoxide and CO₂ into the growing polymer chain attached to the zinc catalyst. bohrium.com The process typically involves the formation of a zinc alkoxide intermediate after epoxide ring-opening, which then reacts with CO₂ to form a zinc carbonate. This carbonate species subsequently reacts with another epoxide molecule to continue the chain growth. bohrium.com

| Catalyst System | Epoxide | Turnover Number (TON) / Frequency (TOF, h⁻¹) | Polymer Molecular Weight (Mw, kg/mol) | CO₂ Content / Linkages | Reference |

|---|---|---|---|---|---|

| Bu₂Zn | Cyclohexene Oxide (CHO) | TON up to 269 / TOF up to 91 | Up to 79.3 | Up to 97% Carbonate | acs.org |

| (BDI)ZnOAc | Cyclohexene Oxide (CHO) | TOF ~10 | Controlled | Alternating Polycarbonate | taylorandfrancis.com |

| Zinc Phenoxides | Cyclohexene Oxide (CHO) | High Turnover | 45 - 173 | Low Polyether Linkages | acs.org |

| Di-zinc Macrocyclic Complex | Cyclohexene Oxide (CHO) | Active at 1 bar CO₂ | - | - | mdpi.combohrium.com |

Future Research Directions and Emerging Trends

Design and Synthesis of Advanced Organozinc Reagents with Tailored Reactivity

The future design of organozinc reagents, including derivatives related to diisobutylzinc, is centered on achieving tailored reactivity and enhanced stability. A significant trend is the in-line generation of organozinc reagents for immediate use in reactions. uclm.es This approach is particularly advantageous for unstable or sensitive reagents, mitigating issues related to decomposition during storage. uclm.es Research focuses on developing robust methods, such as flowing alkyl halides through a packed column of activated zinc, to produce a continuous supply of the organozinc compound for direct integration into a reaction sequence. uclm.es

Another key area is the design of reagents for complex tandem or domino reactions. rsc.org The inherent functional group tolerance of organozinc compounds makes them ideal candidates for multi-step sequences where chemoselectivity is paramount. rsc.org Future research will likely focus on modifying the ligand sphere around the zinc center to fine-tune the reagent's nucleophilicity and steric profile. This allows for precise control over its reactivity in sequential transformations, enabling the construction of complex molecular architectures in a single pot. The relatively low polarity of the carbon-zinc bond compared to more reactive organometallics like Grignard or organolithium reagents provides a foundation for this selectivity, which can be further refined through rational design. youtube.com

| Attribute | Research Focus | Advantage |

| Synthesis Method | In-line generation from alkyl halides and zinc uclm.es | Mitigates instability; enables use in automated flow systems uclm.es |

| Reactivity Tuning | Ligand modification; use in tandem reactions rsc.org | High functional group tolerance; enhanced chemoselectivity rsc.org |

| Underlying Principle | Moderate polarity of the C-Zn bond youtube.com | Lower reactivity than Grignard reagents, allowing for more controlled reactions youtube.com |

Development of Novel Catalytic Systems for Challenging Transformations

The development of new catalytic systems is crucial for expanding the scope of reactions involving diisobutylzinc and related compounds. Research is aimed at overcoming challenging transformations that are difficult to achieve with traditional methods. The compatibility of organozinc reagents with a wide array of transition metals is a cornerstone of this effort. rsc.org Future work will involve designing novel catalyst-reagent pairings to enable new bond formations and functional group interconversions.

Emerging trends in synthetic organic chemistry, such as photocatalysis, represent a significant opportunity for organozinc chemistry. cas.org The development of photoredox catalytic cycles that can effectively engage organozinc reagents like diisobutylzinc could unlock novel reaction pathways, particularly for cross-coupling reactions under mild conditions. uclm.es Furthermore, the design of catalysts that can operate efficiently in tandem with organozinc reagents allows for the orchestration of complex reaction cascades, streamlining synthetic routes to valuable molecules. rsc.org These advanced catalytic systems are envisioned to provide higher yields, improved selectivity, and access to previously inaccessible chemical space.

| Catalysis Trend | Application with Organozinc Reagents | Potential Benefit |

| Tandem Catalysis | Use in multi-component, one-pot reactions rsc.org | Increased synthetic efficiency; construction of complex molecules rsc.org |

| Photoredox Catalysis | Enabling light-enhanced cross-coupling reactions uclm.escas.org | Mild reaction conditions; novel bond disconnections uclm.es |

Integration of Organozinc Chemistry with Flow Chemistry and Automated Synthesis

A major thrust in modern chemical synthesis is the integration of traditional organometallic chemistry with automated and continuous flow systems. researchgate.netbeilstein-journals.org Organozinc chemistry, featuring reagents like diisobutylzinc, is exceptionally well-suited for this technological leap. uclm.es Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and greater product consistency. researchgate.net The in-line generation of organozinc reagents is a key enabler of this integration, as it allows for the on-demand production of the exact amount of reagent needed, minimizing waste and handling of potentially pyrophoric materials. uclm.es

Automated platforms, often incorporating robotic liquid and solid handlers, can execute high-throughput experiments for reaction optimization and library synthesis. uclm.esmit.edu By combining a continuous flow setup for reagent generation and reaction with automated workup and analysis, researchers can rapidly screen catalysts, solvents, and other variables to identify optimal conditions. uclm.es This synergy between organozinc chemistry, flow technology, and automation is set to accelerate the discovery and development of new pharmaceuticals and functional materials by making the synthesis process more efficient, reproducible, and data-driven. researchgate.netmit.edubeilstein-journals.org

| Technology | Benefit for Organozinc Chemistry | Example Application |

| Flow Chemistry | Precise control of reaction parameters; enhanced safety and efficiency researchgate.net | Continuous in-line generation of diisobutylzinc for immediate use uclm.es |

| Automation | High-throughput screening; rapid process optimization; library synthesis uclm.esmit.edu | Automated execution of Negishi coupling reactions using in-situ generated reagents uclm.es |

| Integrated Systems | Seamless multi-step synthesis and workup beilstein-journals.orgbeilstein-journals.org | Machine-assisted, multi-step preparation of pharmaceutical building blocks beilstein-journals.org |

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

While organozinc reagents have been used for decades, a deeper, more nuanced understanding of their reaction mechanisms is a key goal for future research. The reactivity of compounds like diisobutylzinc is governed by factors such as the aggregation state of the reagent, the nature of the solvent, and the presence of additives. The relatively low polarity of the carbon-zinc bond compared to its magnesium or lithium counterparts results in distinct mechanistic pathways that are not always fully understood. youtube.comlibretexts.org

Future progress will rely heavily on the application of advanced spectroscopic techniques for in-situ reaction monitoring, allowing researchers to observe reactive intermediates and transition states directly. These experimental observations will be coupled with high-level computational and theoretical studies. Density Functional Theory (DFT) and other modeling methods can be used to map out reaction energy profiles, elucidate the structures of key intermediates, and rationalize observed selectivity. This synergistic approach, combining empirical data with computational modeling, is essential for unraveling the complex mechanisms at play in organozinc-mediated transformations and for the rational design of next-generation reagents and catalysts.

Exploration of Zinc-Containing Materials and Their Fundamental Chemical Properties

Beyond its role as a reagent in organic synthesis, diisobutylzinc and related organozinc compounds are valuable precursors for the synthesis of novel zinc-containing materials. Research in this area is expanding to explore materials with unique structural and electronic properties. An emerging frontier is the synthesis of complex organometallic compounds that feature direct bonds between zinc and other metals, such as tin. tandfonline.com

Another fascinating area is the use of organozinc compounds to create deltahedral Zintl ions. tandfonline.com For example, organozinc derivatives have been used to synthesize complex anionic clusters, such as closo-[E9Zn(C6H5)] (where E can be silicon, germanium, tin, or lead), which exhibit cage-like structures. tandfonline.com The fundamental chemical and physical properties of these novel materials are largely unexplored. Future research will focus on synthesizing a wider range of these zinc-containing clusters and frameworks, characterizing their bonding and electronic structures, and investigating their potential applications in areas such as catalysis, electronics, and materials science.

Q & A

Q. What are the established synthesis protocols for zinc 2,2-dimethylpropanoate, and how can reproducibility be ensured?

Zinc 2,2-dimethylpropanoate is synthesized via the reaction of 2,2-dimethylpropanoic acid with zinc oxide or hydroxide under controlled conditions. Key methodological considerations include:

- Stoichiometric ratios : Maintain a 2:1 molar ratio of acid to zinc to avoid side reactions (e.g., incomplete neutralization) .

- Purification : Post-synthesis washing with water removes residual reactants (e.g., unreacted diethylamine in analogous reactions) .

- Characterization : Use FT-IR for carboxylate-Zn coordination (absorption bands at ~1540–1650 cm⁻¹) and elemental analysis to confirm stoichiometry . Reproducibility requires detailed documentation of temperature, solvent purity, and drying methods in supplemental materials .

Q. How can researchers validate the purity and structural identity of zinc 2,2-dimethylpropanoate?

- Chromatography : TLC or HPLC to confirm absence of unreacted acid or byproducts (e.g., zinc oxide residues) .

- Spectroscopy : ¹H/¹³C NMR to verify ligand integrity (e.g., absence of protonated carboxyl groups) and XRD for crystal structure confirmation .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles to confirm anhydrous vs. hydrated forms . For novel derivatives, include mass spectrometry (MS) to confirm molecular weight .

Q. What experimental designs are optimal for studying zinc 2,2-dimethylpropanoate’s interaction with biological systems?

- In vitro models : Use cell lines (e.g., HEK293) with zinc-specific fluorescent probes (e.g., Zinpyr-1) to track intracellular Zn²⁺ release .

- Dose-response curves : Include negative controls (e.g., zinc-free medium) and positive controls (e.g., ZnSO₄) to isolate compound-specific effects .

- Ethical compliance : Adhere to protocols for human participant studies, including informed consent and IRB approval .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for zinc 2,2-dimethylpropanoate derivatives be resolved?

Discrepancies in XRD vs. NMR data (e.g., bond angles or ligand coordination) may arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .

- Solvent effects : Compare data from polar (DMSO) vs. nonpolar (chloroform) solvents to assess solvation-driven structural changes .

- Dynamic processes : Variable-temperature NMR to detect fluxional behavior in solution . Cross-validate findings with computational models (e.g., DFT for bond-length optimization) .

Q. What strategies address challenges in synthesizing hybrid materials with zinc 2,2-dimethylpropanoate?

- Ligand functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate Zn²⁺ coordination geometry .

- Co-precipitation methods : Optimize pH (5–7) to prevent hydrolysis and stabilize hybrid frameworks .

- In situ characterization : Use synchrotron XRD to monitor real-time structural evolution during synthesis .

Q. How can computational methods predict the reactivity of zinc 2,2-dimethylpropanoate in catalytic applications?

- Molecular docking : Screen ligand-Zn interactions using databases like ZINC (focus on steric/electronic parameters) .

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites on the ligand .

- Kinetic modeling : Use Arrhenius plots to correlate activation energy with experimental turnover frequencies (TOF) .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?

- Meta-analysis : Aggregate datasets from multiple studies to identify trends (e.g., Zn²⁺ bioavailability vs. ligand hydrophobicity) .

- Multivariate regression : Isolate variables (e.g., pH, temperature) contributing to data variability .